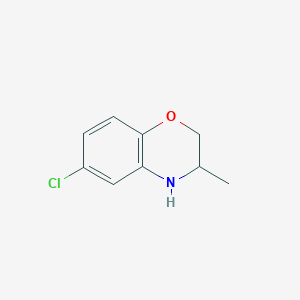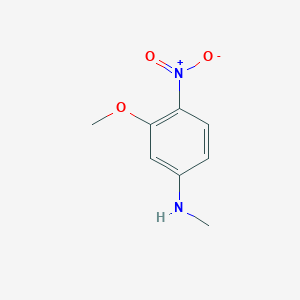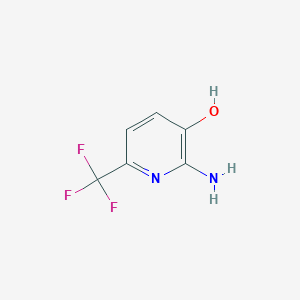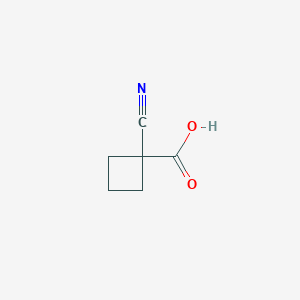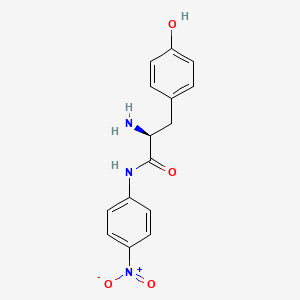
H-Tyr-pna
Descripción general
Descripción
H-Tyr-pNA, also known as L-Tyrosine para-nitroanilide, is a peptide nucleic acid (PNA) molecule . It is a synthetic analogue of deoxyribonucleic acid (DNA) that has potential applications in research and industry. The CAS Number for H-Tyr-pNA is 52551-07-2 .
Molecular Structure Analysis
H-Tyr-pNA is a peptide nucleic acid (PNA) where the sugar-phosphate backbone of DNA is replaced by a peptide backbone . The molecular formula of H-Tyr-pNA is C15H15N3O4 . The neutral peptide backbone of PNA does not have electrostatic repulsion, resulting in significant stability of its hybrid structure with complementary oligonucleotides .
Physical And Chemical Properties Analysis
H-Tyr-pNA is chemically stable and resistant to hydrolytic (enzymatic) cleavage . It is resistant to nucleases and proteases and has a low affinity for proteins . These properties make PNAs an attractive agent for biological and medical applications . The molecular weight of H-Tyr-pNA is 301.3 .
Aplicaciones Científicas De Investigación
PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone . They have several notable properties:
- High Specificity and Binding Affinity : PNAs can bind to natural DNA or RNA with higher affinity and superior sequence selectivity compared to DNA .
- Resistance to Enzymatic Degradation : Unlike natural nucleic acids, PNAs are resistant to nucleases and proteases, making them more stable .
- Low Affinity for Proteins : This property makes PNAs an attractive agent for biological and medical applications .
To overcome this obstacle, PNA conjugates with different molecules have been developed . These conjugates have been tested, primarily as PNA carriers, in antibacterial and antiviral applications .
-
Nucleopeptide-based Hydrogels : The incorporation of nucleobases, another class of biomolecules well-known for their abilities to self-assemble, has recently appeared as a new promising and burgeoning approach to finely design supramolecular hydrogels . These innovative and emerging low-molecular weight nucleopeptide-based hydrogels have high potential and various applications .
-
Targeting Dystrophin RNA Splicing : A specific type of PNA, a 22-mer purine-rich PNA, has been synthesized to target dystrophin RNA splicing . This could not be synthesized by standard coupling .
-
Gene Editing Tools : PNAs are being explored as potential gene editing tools . They can unzip and slip inside a DNA helix, making them ideal for gene editing and a potential alternative to the groundbreaking CRISPR-Cas9 system . Several gene-editing methods using PNAs are now in the works .
-
Biosensing and Bioimaging : Modified PNAs have been used in various areas such as biosensing and bioimaging . The conformation constraint can improve the performance of the PNA .
-
Targeting Structured Nucleic Acid Targets : Selected modified PNAs have been applied to target structured nucleic acid targets . This application highlights how the conformation constraint can enhance the performance of the PNA .
Safety And Hazards
Propiedades
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c16-14(9-10-1-7-13(19)8-2-10)15(20)17-11-3-5-12(6-4-11)18(21)22/h1-8,14,19H,9,16H2,(H,17,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHHNERSENUVQJ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tyr-pna | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)
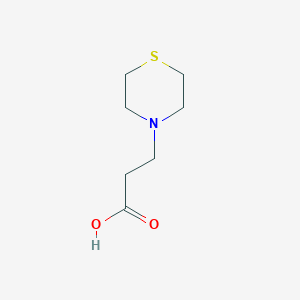
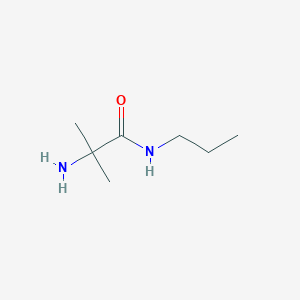

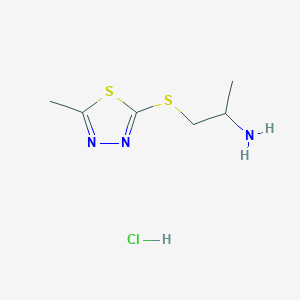
![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)
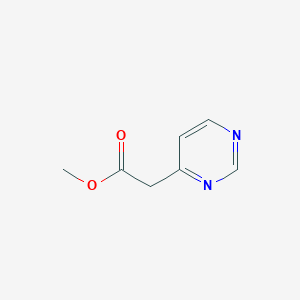
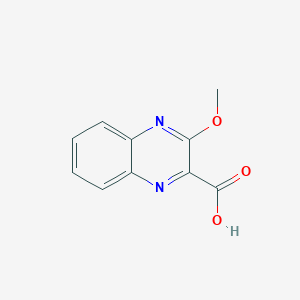
![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)
